

# (R)-4-Benzyl-2-oxazolidinone physical properties

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Compound of Interest

Compound Name: (R)-4-Benzyl-2-oxazolidinone

Cat. No.: B027034

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An In-depth Technical Guide to the Physical Properties of (R)-4-Benzyl-2-oxazolidinone

#### Introduction

**(R)-4-Benzyl-2-oxazolidinone** is a crucial chiral auxiliary in synthetic organic chemistry, widely employed to achieve high levels of stereoselectivity in a variety of chemical transformations. Its rigid heterocyclic structure and the presence of a stereocenter make it an invaluable tool for the asymmetric synthesis of complex molecules, including pharmaceuticals like antitumor agents, anesthetics, and HIV protease inhibitors.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows relevant to its application, tailored for researchers, scientists, and professionals in drug development.

### **Physical and Chemical Properties**

**(R)-4-Benzyl-2-oxazolidinone** is a white to off-white or light yellow crystalline powder with a faint, characteristic odor.[1][2] It is known to be hygroscopic and should be stored at ambient temperatures in a cool, dry place away from light and moisture.[1] While it is insoluble in water, it demonstrates good solubility in organic solvents such as chloroform, methanol, and ethanol. [1][2][3]

#### **Data Summary**

The key quantitative physical properties of **(R)-4-Benzyl-2-oxazolidinone** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
CAS Number	102029-44-7	[1][4]
Molecular Formula	C10H11NO2	[1][2][3][4]
Molecular Weight	177.20 g/mol	[4]
Appearance	White to light yellow crystal powder	[1][2]
Melting Point	88-90 °C	[2][5]
86-89 °C	[3]	
Specific Rotation [α]	+64° (c=1, Chloroform, 18°C, D-line)	[5]
+62° (c=1, Chloroform)	[2]	
-14.5° (c=5, Methanol)	[2][6]	
Boiling Point	~396.6 °C (Predicted, 760 mmHg)	[7]
309.12 °C (Rough Estimate)	[2]	
Density	1.21 g/mL (Predicted)	[7]
1.1607 (Rough Estimate)	[2]	
Solubility	Insoluble in water; Soluble in Chloroform, Methanol, Ethanol	[1][2][3]

# **Spectroscopic Data**

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **(R)-4-Benzyl-2-oxazolidinone**. Data including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available through various chemical databases such as ChemicalBook.[8][9][10]

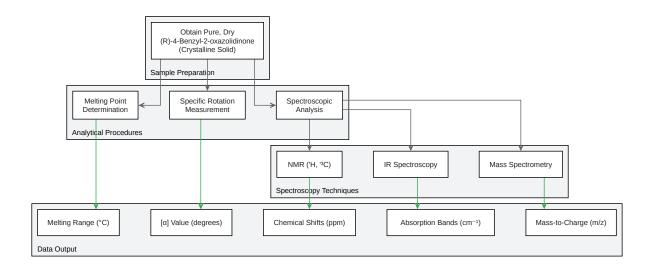
# **Experimental Protocols**



Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard protocols for key analytical procedures.

### **Workflow for Physical Property Determination**

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a solid chemical compound like **(R)-4-Benzyl-2-oxazolidinone**.



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Caption: General workflow for determining the physical properties of a solid sample.

# **Melting Point Determination (Capillary Method)**

The melting point is a critical indicator of purity for a crystalline solid.[11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[11]



#### Protocol:

- Sample Preparation: Ensure the (R)-4-Benzyl-2-oxazolidinone sample is completely dry and finely powdered.[12][13]
- Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material.[11] Tap the tube gently to pack the solid to a height of about 3 mm at the sealed end.[14]
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[11][14]
- · Heating:
  - For an initial, rapid determination, heat the sample quickly to find an approximate melting range.[11][15]
  - For an accurate measurement, allow the apparatus to cool. Then, heat at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[11]
- Observation and Recording: Record the temperature at which the solid first begins to melt (T<sub>1</sub>) and the temperature at which the entire sample has turned into a clear liquid (T<sub>2</sub>). The melting point is reported as the range T<sub>1</sub>-T<sub>2</sub>.[11]

### **Specific Rotation Measurement**

Optical rotation is a defining characteristic of chiral compounds, measured using a polarimeter. The specific rotation is a standardized value calculated from the observed rotation.[16][17]

#### Protocol:

- Solution Preparation: Accurately weigh a sample of **(R)-4-Benzyl-2-oxazolidinone** and dissolve it in a precise volume of a suitable solvent (e.g., chloroform or methanol) using a volumetric flask to achieve a known concentration (c), typically in g/mL.[16][18]
- Polarimeter Calibration: Clean and fill the polarimeter sample tube (of a known path length, I,
  in decimeters) with the pure solvent. Zero the instrument.[19]



- Sample Measurement: Rinse the sample tube with the prepared solution, then fill it, ensuring no air bubbles are present.[16] Place the tube in the polarimeter.
- Angle of Rotation: Rotate the analyzer until the light intensity is at its minimum or the fields of view are equally illuminated.[16] Record the observed angle of rotation (α). A clockwise rotation is positive (+), and a counter-clockwise rotation is negative (-).[17]
- Calculation: Calculate the specific rotation [ $\alpha$ ] using the formula: [ $\alpha$ ]<sup>TD</sup> =  $\alpha$  / ( $c \times l$ ) Where T is the temperature and D refers to the sodium D-line wavelength (589 nm), the standard light source.[16][17]

#### **Spectroscopic Analysis Protocols (General Overview)**

- a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.[20][21]
- Data Acquisition: Place the sample in the NMR spectrometer. The instrument is locked onto the solvent's deuterium signal, and the magnetic field is shimmed for homogeneity.[20][22]
   Standard pulse sequences are used to acquire <sup>1</sup>H and <sup>13</sup>C spectra.[22][23]
- Processing: The acquired Free Induction Decay (FID) signal is subjected to a Fourier
   Transform to generate the spectrum.[22] The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak).[22][23]
- b. Infrared (IR) Spectroscopy:
- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[24]
- Sample Preparation (KBr Pellet): Alternatively, 0.5-1.0 mg of the sample is ground with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is pressed under high pressure to form a transparent pellet.[25][26]

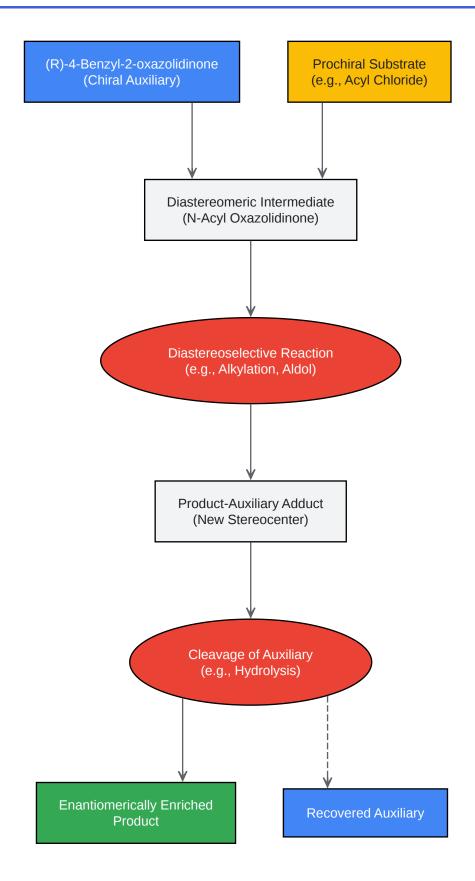


- Data Acquisition: A background spectrum of the empty instrument (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.[24] The final spectrum is typically presented as percent transmittance versus wavenumber (cm<sup>-1</sup>).
- c. Mass Spectrometry (MS):
- Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[27] Common ionization techniques include Electron Impact (EI) or Electrospray Ionization (ESI).[27][28]
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[27][29]
- Detection: An ion detector measures the abundance of ions at each m/z value, and the data is plotted as a mass spectrum (relative intensity vs. m/z).[27]

# **Application in Asymmetric Synthesis**

**(R)-4-Benzyl-2-oxazolidinone** serves as a powerful chiral auxiliary. It is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered.





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Caption: Logical workflow of asymmetric synthesis using a chiral auxiliary.



This well-defined process, enabled by the physical and stereochemical properties of auxiliaries like **(R)-4-Benzyl-2-oxazolidinone**, is a cornerstone of modern pharmaceutical and fine chemical manufacturing.

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